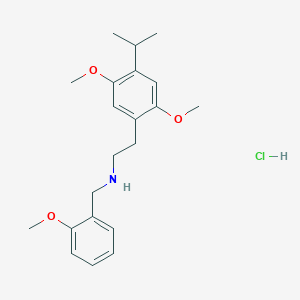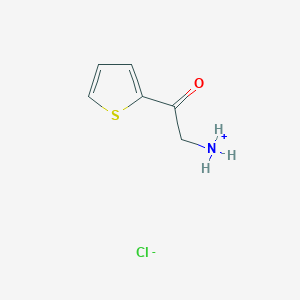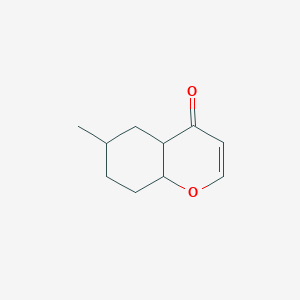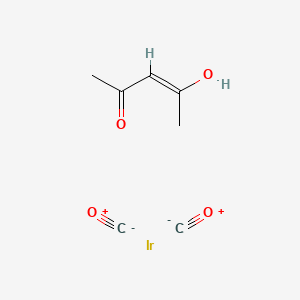
25iP-NBOMe Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 25iP-NBOMe Hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dimethoxy-4-propan-2-ylbenzaldehyde and 2-methoxybenzylamine.
Formation of the Intermediate: The aldehyde group of 2,5-dimethoxy-4-propan-2-ylbenzaldehyde is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.
Condensation Reaction: The intermediate alcohol is then condensed with 2-methoxybenzylamine in the presence of a suitable catalyst to form the final product, 25iP-NBOMe.
Hydrochloride Formation: The free base of 25iP-NBOMe is converted to its hydrochloride salt by treatment with hydrochloric acid.
Análisis De Reacciones Químicas
25iP-NBOMe Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the nitro groups to amines using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups on the aromatic ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
25iP-NBOMe Hydrochloride has several scientific research applications:
Mecanismo De Acción
25iP-NBOMe Hydrochloride exerts its effects primarily through its action as a potent agonist at the 5-HT2A receptor . This receptor is involved in the modulation of neurotransmitter release, leading to altered perception and mood. The compound also affects other serotonin receptors, such as 5-HT2C, and has been shown to influence dopamine and glutamate pathways .
Comparación Con Compuestos Similares
25iP-NBOMe Hydrochloride is similar to other compounds in the NBOMe series, such as 25I-NBOMe and 25C-NBOMe . These compounds share a common structure and mechanism of action but differ in their potency and specific receptor affinities. 25iP-NBOMe is unique due to its specific substitution pattern on the aromatic ring, which influences its binding affinity and pharmacological effects .
Similar Compounds
- 25I-NBOMe
- 25C-NBOMe
- 25B-NBOMe
These compounds are all part of the NBOMe series and exhibit similar hallucinogenic properties but vary in their chemical structure and potency .
Propiedades
Fórmula molecular |
C21H30ClNO3 |
|---|---|
Peso molecular |
379.9 g/mol |
Nombre IUPAC |
2-(2,5-dimethoxy-4-propan-2-ylphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C21H29NO3.ClH/c1-15(2)18-13-20(24-4)16(12-21(18)25-5)10-11-22-14-17-8-6-7-9-19(17)23-3;/h6-9,12-13,15,22H,10-11,14H2,1-5H3;1H |
Clave InChI |
MPKOBMNKXXJHBJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C=C(C(=C1)OC)CCNCC2=CC=CC=C2OC)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-7aH-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12352248.png)
![2-(3-Bromophenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,6,17-trione](/img/structure/B12352259.png)
![acetic acid;(4E)-4-[(4-ethoxyphenyl)-hydroxymethylidene]-5-(4-methoxyphenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B12352274.png)
![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purine-6-thione](/img/structure/B12352299.png)
![1-Oxa-6-azacyclopentadecan-15-one, 13-[(2,6-dideoxy-3-C-methyl-3-O-methyl-alpha-L-ribo-hexopyranosyl)oxy]-2-ethyl-4,10-dihydroxy-3,5,6,8,10,12,14-heptamethyl-11-[[3,4,6-trideoxy-3-(dimethylamino)-beta-D-xylo-hexopyranosyl]oxy]-, (2R,3R,4R,5R,8R,10R,11R,12R,13S,14R)-(9CI)](/img/structure/B12352306.png)


![3-[4-(Methylammonio)butanoyl]pyridin-1-ium dichloride](/img/structure/B12352324.png)


![Thieno[3,2-d]pyrimidin-4(3H)-one, 7-bromo-2,6-dimethyl-](/img/structure/B12352346.png)


